3-[(Acetyloxy)methyl]benzoic acid
Description
3-[(Acetyloxy)methyl]benzoic acid is a benzoic acid derivative featuring an acetyloxy-methyl substituent at the meta position of the aromatic ring.
Properties
IUPAC Name |
3-(acetyloxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXBSLACSRHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Acetyloxy)methyl]benzoic acid can be synthesized through the esterification of 3-hydroxybenzoic acid with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as sulfuric acid or methanesulfonic acid. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-hydroxybenzoic acid and acetic acid.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Hydrolysis: 3-Hydroxybenzoic acid and acetic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Benzoic acid derivatives with different functional groups.
Scientific Research Applications
Chemistry
3-[(Acetyloxy)methyl]benzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it a valuable building block in organic synthesis.
Biology
Research indicates that this compound may exhibit biological activity due to its structural features. The acetyloxy group can influence its interactions with biomolecules, potentially affecting enzyme activity and metabolic pathways.
Medicine
The compound is being investigated for its therapeutic properties. It has potential applications as a precursor in drug development, particularly in creating compounds with antimicrobial or anticancer activities.
Industry
In industrial settings, this compound is utilized in the production of various chemical products and materials, benefiting from its reactivity and versatility.
Antimicrobial Activity
Studies have shown that derivatives of benzoic acid exhibit antimicrobial properties. The presence of the acetyloxy group may enhance these effects by increasing lipophilicity, allowing for better membrane penetration.
Case Study: Antimicrobial Properties
A study investigating various benzoate derivatives found that those with acetyloxy substitutions showed enhanced activity against Gram-positive bacteria. The disruption of bacterial cell membranes due to increased hydrophobic interactions was hypothesized as the mechanism behind this activity.
Anticancer Activity
Research published in F1000Research highlights the anticancer potential of polyphenolic compounds derived from Theobroma cacao. Although not directly studying this compound, similar structural motifs may contribute to anticancer efficacy through modulation of key signaling pathways involved in cell proliferation and apoptosis.
Toxicological Profile
The toxicological assessment of related compounds indicates varying degrees of skin sensitization and irritation potential. For instance, methyl salicylate was noted for serious eye damage risks and classified as a weak skin sensitizer based on animal studies. Such assessments are crucial when evaluating the safety profile of this compound for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[(Acetyloxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-hydroxybenzoic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
- NCX-4016 (2-(Acetyloxy)benzoic Acid 3-(Nitrooxymethyl)phenyl Ester): Structure: A nitroaspirin derivative with a nitrooxy-methylphenyl ester at the meta position of the acetyloxybenzoic acid backbone. Key Difference: The presence of a nitrooxy (-ONO₂) group instead of a simple acetyloxy-methyl substituent. Activity: Demonstrates moderate cytotoxicity against cisplatin-resistant ovarian cancer cells (25 μM reduced viability by ~40%), significantly less potent than its para isomer NCX-4040 (~70% reduction) . Implication: Meta substitution reduces nitric oxide (NO)-donating efficacy compared to para isomers, highlighting the critical role of substituent positioning .
- NO-ASA Metaisomer (2-(Acetyloxy)benzoic Acid 3-(Nitrooxy Methyl)phenyl Ester): Structure: Similar to NCX-4016 but synthesized via distinct esterification protocols using K₂CO₃ in DMF . Synthesis Yield: 82% for analogous esters (e.g., 4-(3-nitrobenzyloxy)benzoic acid methyl ester), suggesting efficient routes for meta-substituted derivatives .
Functional Group Variants
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid :
- 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic Acid: Structure: Replaces acetyloxy with a dioxoisoindolinylmethyl group.
Alkoxy and Aryloxy Derivatives
2-Ethoxybenzoic Acid :
- 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic Acid: Structure: Phenoxymethyl group with chloro and methyl substituents. Application: Explored in medicinal chemistry for its halogenated aromatic system, which may enhance target binding .
Solubility and Lipophilicity
Acidity and Reactivity
Biological Activity
3-[(Acetyloxy)methyl]benzoic acid, also known as 3-(acetyloxymethyl)benzoic acid, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol. This compound features an acetyloxy group attached to a benzoic acid structure, which may influence its biological activity and interactions with various biological systems .
- Molecular Formula: C10H10O4
- Molecular Weight: 194.19 g/mol
- IUPAC Name: 3-(acetyloxymethyl)benzoic acid
- InChI Key: InChI=1S/C10H10O4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5H,6H2,1H3,(H,12,13).
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The ester group in this compound can undergo hydrolysis, releasing 3-hydroxybenzoic acid, which is known to participate in various biochemical reactions. This hydrolysis can modify the activity of enzymes and other proteins involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains. The acetyloxy group may enhance these effects by increasing lipophilicity, allowing for better membrane penetration .
Toxicological Profile
The toxicological assessment of related compounds has shown varying degrees of skin sensitization and irritation potential. For instance, methyl salicylate (a related compound) was noted for its ability to cause serious eye damage and was classified as a weak skin sensitizer based on animal studies. It is crucial to consider these factors when evaluating the safety profile of this compound in therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 3-hydroxybenzoate | Ester | Antimicrobial |
| Methyl 4-acetyloxybenzoate | Ester | Antioxidant |
| Methyl 3-methoxybenzoate | Ether | Potential anticancer |
This table illustrates how structural modifications can lead to different biological activities, emphasizing the importance of the acetyloxy group in influencing the compound's reactivity and interactions .
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of various benzoate derivatives found that those with acetyloxy substitutions exhibited enhanced activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to increased hydrophobic interactions.
Research Findings: Anticancer Activity
Research published in F1000Research highlighted the anticancer potential of polyphenolic compounds derived from Theobroma cacao. Although not directly studying this compound, these findings suggest that similar structural motifs may contribute to anticancer efficacy through modulation of key signaling pathways involved in cell proliferation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
